N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyethyl group, a tosylpiperidinyl group, and an oxalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Tosylpiperidine Intermediate
Starting Material: Piperidine
Reagents: Tosyl chloride, base (e.g., triethylamine)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective tosylation.
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Attachment of the Methoxyethyl Group
Starting Material: 2-methoxyethanol
Reagents: Suitable activating agents (e.g., thionyl chloride) to form the corresponding chloro derivative.
Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.
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Coupling with Oxalamide
Starting Material: Oxalyl chloride
Reagents: The tosylpiperidine intermediate and the methoxyethyl derivative.
Conditions: The coupling reaction is typically conducted in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxyethyl group can lead to the formation of aldehydes or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction of the oxalamide moiety can yield amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can modify the tosyl group, leading to various derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding affinity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its synthesis and modification can lead to the production of intermediates for various chemical processes and the formulation of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The methoxyethyl and tosylpiperidinyl groups are key to its binding affinity and specificity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its structural configuration and the biological context.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyethyl)-N2-(2-(1-benzylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with a benzyl group instead of a tosyl group.
N1-(2-ethoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)propyl)oxalamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N1-(2-methoxyethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tosylpiperidinyl group enhances its potential interactions with biological targets, while the methoxyethyl group influences its solubility and reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, drugs, and industrial applications.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-15-6-8-17(9-7-15)28(25,26)22-13-4-3-5-16(22)10-11-20-18(23)19(24)21-12-14-27-2/h6-9,16H,3-5,10-14H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZRWCZCPRLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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